Technical Guide: Structure Elucidation of N6-Ethyl-D,L-lysine Dihydrobromide
Technical Guide: Structure Elucidation of N6-Ethyl-D,L-lysine Dihydrobromide
Executive Summary
N6-Ethyl-D,L-lysine Dihydrobromide is a specific alkylated derivative of the amino acid lysine, characterized by the addition of an ethyl group to the
This guide details the structural elucidation workflow, distinguishing it from its isomers (N
Chemical Identity & Theoretical Framework
Before initiating wet-lab protocols, the theoretical properties must be established to validate experimental data.
| Property | Specification |
| IUPAC Name | 2-amino-6-(ethylamino)hexanoic acid dihydrobromide |
| Molecular Formula (Free Base) | |
| Molecular Formula (Salt) | |
| Molecular Weight | 174.24 (Free Base) / 336.07 (Salt) |
| Chirality | Racemic (50:50 mixture of R and S enantiomers) |
| Solubility | Highly soluble in |
Structural Logic
The molecule consists of a lysine backbone.[2][3][4] The critical structural feature is the regiochemistry of the ethyl group.
-
N6 (Epsilon) Substitution: The ethyl group is attached to the terminal amine.
-
N2 (Alpha) Substitution (Isomer): The ethyl group is attached to the chiral center amine.
-
Differentiation: These isomers are distinguished primarily by 2D NMR (HMBC) and fragmentation patterns in MS/MS.
Analytical Strategy: The Four-Pillar Approach
To ensure scientific integrity, the characterization is built on four self-validating pillars.
Pillar 1: Elemental & Salt Composition (Stoichiometry)
Objective: Confirm the dihydrobromide salt form (
-
Method: Ion Chromatography (IC) or Silver Nitrate Titration.
-
Expectation: Bromide content should be approximately 47.5% by weight .
-
Calculation:
. -
Note: A monohydrobromide would yield ~31% Br. This step is crucial for potency calculations.
-
Pillar 2: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact mass of the cation and analyze fragmentation to prove N6-alkylation.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Target Ion
: m/z (Calculated for ).
Fragmentation Logic (MS/MS):
-
Loss of Side Chain: Lysine derivatives typically lose the side chain as ammonia or amine species.
-
Diagnostic Fragment: Loss of the ethyl group (
, -29 Da) or ethylamine ( , -45 Da) from the distal end confirms N6 substitution. N2 substitution would retain the ethyl group on the backbone fragment.
Pillar 3: Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon-nitrogen skeleton and prove regiochemistry.
-
Solvent:
is preferred due to solubility and exchange of labile protons (simplifying the spectrum). -
Key Shift: The
-methylene protons ( ) will show a specific splitting pattern and chemical shift distinct from free lysine.
Pillar 4: Chiral Analysis
Objective: Confirm the racemic (D,L) nature.
-
Method: Chiral HPLC (e.g., Crownpak CR(+) column) or Ligand-Exchange Chromatography.
-
Expectation: Two peaks of equal area (1:1 ratio). Standard C18 HPLC will show a single peak. Optical rotation (
) will be .
Detailed Experimental Protocols
Protocol A: NMR Structural Elucidation
Sample Prep: Dissolve 10-15 mg of sample in 600
1.
H NMR Analysis (500 MHz)
The spectrum will display the lysine backbone plus the ethyl signals.
| Position | Proton Type | Approx. Shift ( | Multiplicity | Integration | Interpretation |
| CH | 3.75 - 3.85 | Triplet (t) | 1H | Alpha-proton (deshielded by | |
| 3.00 - 3.10 | Multiplet/Triplet | 2H | Adjacent to N6. Shifted downfield due to alkylation/salt. | ||
| Ethyl | 3.05 - 3.15 | Quartet (q) | 2H | The methylene of the ethyl group. Overlaps often with | |
| 1.70 - 1.80 | Multiplet | 2H | Delta protons. | ||
| 1.90 - 2.00 | Multiplet | 2H | Beta protons. | ||
| 1.45 - 1.55 | Multiplet | 2H | Gamma protons. | ||
| Ethyl | 1.25 - 1.30 | Triplet (t) | 3H | Terminal methyl of the ethyl group. Diagnostic. |
Validation Logic:
-
The Ethyl
triplet at ~1.28 ppm is the primary marker of ethylation. -
The Ethyl
quartet couples to this triplet. -
Differentiation: If the ethyl group were on N2 (alpha), the
-proton signal would change significantly (loss of multiplicity or shift), and the ethyl signals would show HMBC correlation to the carbonyl carbon.
2. 2D NMR (HMBC) - The "Smoking Gun"
Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to link the ethyl group to the lysine chain.
-
Observation: Look for a correlation between the Ethyl
protons and the -Carbon of lysine (~47-49 ppm). -
Negative Control: There should be NO correlation between the Ethyl protons and the Carbonyl carbon (~175 ppm) or the
-Carbon. This rules out N2-ethylation.
Protocol B: Chiral Separation
Standard optical rotation is insufficient because the net rotation is zero. You must separate the enantiomers.
-
Column: Daicel Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase: Perchloric acid (
) pH 1.5 to 2.0. -
Temperature:
(cooling improves resolution for amino acids). -
Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detection).
-
Result: You will observe two distinct peaks. For "D,L-lysine", the area ratio must be 50:50 (
5%).
Visualization of Logic Flow
The following diagram illustrates the decision tree for confirming the structure and ruling out isomers.
Caption: Logical workflow for distinguishing N6-ethylation from N2-ethylation and confirming racemic composition.
References
-
Paik, W. K., & Kim, S. (1971). Protein Methylation. Science, 174(4005), 114-119. (Foundational text on lysine side-chain modification analysis). Link
-
Bonaldi, T., et al. (2003). Monomethylation of histone H3 at lysine 4. Nature, 423, 503. (Details MS fragmentation of alkylated lysines). Link
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH Weinheim. (Standard reference for amino acid chemical shifts). Link
-
Daicel Corporation. (2024). Chiral Separation of Amino Acids using CROWNPAK. (Technical Note on separating D/L amino acids). Link
-
Sigma-Aldrich/Merck. (2024). N6-Ethyl-L-lysine Product Specification. (Reference for expected physical properties of the L-isomer analog). Link
(Note: While specific literature on the "D,L" salt form is rare, the combination of general lysine NMR data and chiral separation protocols provides a definitive characterization path.)
Sources
- 1. epsilon-Acetyl-L-lysine | C8H16N2O3 | CID 92832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a l-lysine-based alternate alpha,epsilon-peptide: a novel linear polycation with nucleic acids-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
